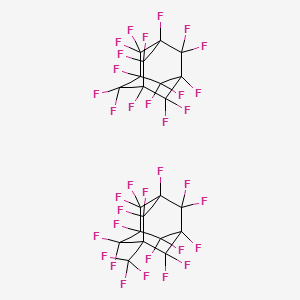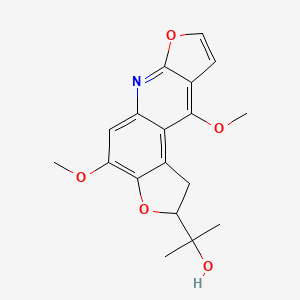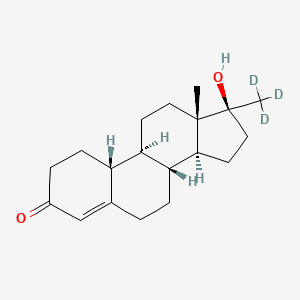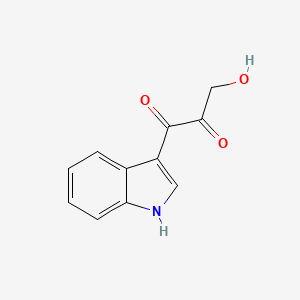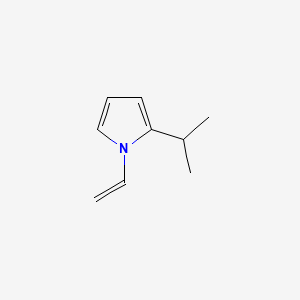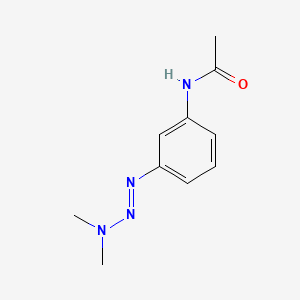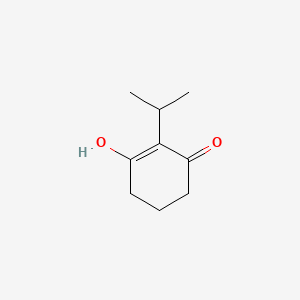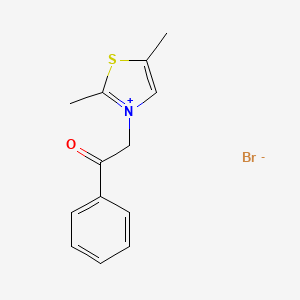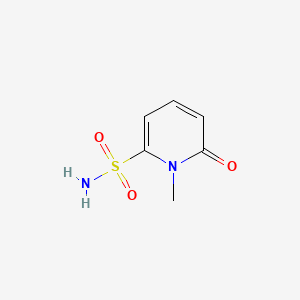
1-Methyl-6-oxopyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-oxopyridine-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound features a pyridine ring substituted with a methyl group, a keto group, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-Methyl-6-oxopyridine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction conditions include:
Reagents: Primary or secondary amines, sulfonyl chlorides
Solvents: Organic solvents such as dichloromethane or acetonitrile
Bases: Organic bases like triethylamine or inorganic bases like sodium hydroxide
Temperature: Room temperature to moderate heating (20-80°C)
Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Des Réactions Chimiques
1-Methyl-6-oxopyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include sulfonic acids, alcohols, and substituted sulfonamides.
Applications De Recherche Scientifique
1-Methyl-6-oxopyridine-2-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-6-oxopyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it acts as a competitive antagonist of p-aminobenzoic acid, inhibiting the synthesis of folic acid, which is essential for bacterial DNA production . In anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Methyl-6-oxopyridine-2-sulfonamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine . While these compounds share a common sulfonamide functional group, this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Similar compounds include:
Sulfamethazine: Used primarily in veterinary medicine as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Propriétés
Formule moléculaire |
C6H8N2O3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
1-methyl-6-oxopyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-8-5(9)3-2-4-6(8)12(7,10)11/h2-4H,1H3,(H2,7,10,11) |
Clé InChI |
WCNGWZSKVSIOGU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC=C1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


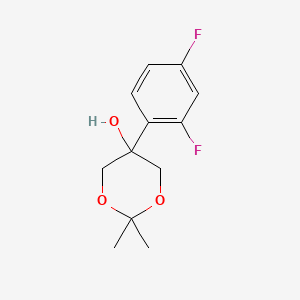

![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
